Home > Products > Screening Compounds P112544 > 5H-Thiopyrano[4,3-D]pyrimidine
5H-Thiopyrano[4,3-D]pyrimidine - 253-89-4

5H-Thiopyrano[4,3-D]pyrimidine

Catalog Number: EVT-13239815
CAS Number: 253-89-4
Molecular Formula: C7H6N2S
Molecular Weight: 150.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5H-Thiopyrano[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thiopyran derivatives. It features a pyrimidine ring fused with a thiopyrano structure, making it of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This compound has been explored for its ability to inhibit key pathways involved in cancer cell proliferation, specifically targeting the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway, which is often dysregulated in various cancers.

Source and Classification

5H-Thiopyrano[4,3-d]pyrimidine derivatives are typically synthesized from simple starting materials, such as dimethyl 3,3'-thiodipropanoate. The compound can be classified under the broader category of pyrimidine derivatives and is recognized for its unique structural features that contribute to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5H-thiopyrano[4,3-d]pyrimidine derivatives generally involves several key steps:

  1. Starting Material: The synthesis often begins with dimethyl 3,3'-thiodipropanoate.
  2. Cyclization: This is typically followed by cyclization reactions where the thiopyrano and pyrimidine rings are formed.
  3. Chlorination and Substitution: Chlorination reactions introduce functional groups necessary for further modifications.
  4. Coupling Reactions: Techniques such as Suzuki coupling are employed to attach various substituents to the core structure.
  5. Yield: The total yield of these multi-step syntheses is often around 18.6%, indicating the complexity and challenges involved in the synthesis process .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5H-thiopyrano[4,3-d]pyrimidine consists of a fused thiopyrano and pyrimidine ring system. The chemical formula can be represented as C₈H₈N₂S.

  • Molecular Weight: Approximately 168.23 g/mol.
  • Structural Features: The presence of nitrogen atoms in the pyrimidine ring contributes to its basicity and potential interactions with biological targets.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

5H-thiopyrano[4,3-d]pyrimidine can undergo various chemical reactions that enhance its utility in medicinal chemistry:

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where different substituents can be introduced at specific positions on the ring.
  • Oxidation Reactions: Certain derivatives may undergo oxidation to improve their biological activity or solubility.
  • Biological Evaluations: Compounds derived from this structure have been tested against cancer cell lines, demonstrating varying degrees of cytotoxicity .
Mechanism of Action

Process and Data

The mechanism of action for 5H-thiopyrano[4,3-d]pyrimidine derivatives primarily involves their role as inhibitors of the PI3K/Akt/mTOR signaling pathway:

  • Targeting PI3K: By inhibiting PI3K activity, these compounds disrupt downstream signaling that promotes cell growth and survival.
  • Cytotoxicity: Studies have shown that certain derivatives exhibit significant cytotoxic effects against multiple cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 6.02 to 10.27 µM .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility varies depending on substituents; polar groups generally enhance solubility in aqueous environments.
  • Stability: The stability of these compounds can be affected by environmental factors such as pH and temperature.

Analyses using high-performance liquid chromatography (HPLC) often reveal high purity levels (around 97.50%) for synthesized compounds .

Applications

Scientific Uses

5H-thiopyrano[4,3-d]pyrimidine derivatives are primarily investigated for their potential therapeutic applications:

  • Anticancer Agents: Due to their ability to inhibit critical signaling pathways involved in tumor growth, these compounds are being explored as potential anticancer drugs.
  • Drug Design: They serve as scaffolds for designing novel inhibitors targeting various kinases involved in cancer progression.

Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in clinical settings .

Introduction to 5H-Thiopyrano[4,3-D]Pyrimidine in Targeted Cancer Therapy

Role of the PI3K/Akt/mTOR Pathway in Oncogenesis and Therapeutic Targeting

The PI3K/Akt/mTOR signaling cascade (PAM pathway) constitutes a master regulatory network governing fundamental cellular processes including proliferation, survival, metabolism, and angiogenesis [3] [5]. Pathological hyperactivation of this pathway occurs in >50% of human cancers through diverse mechanisms: receptor tyrosine kinase (RTK) overexpression (e.g., EGFR, VEGFR), gain-of-function mutations in PIK3CA (encoding PI3K’s p110α catalytic subunit), amplification of AKT isoforms, or loss-of-function mutations/deletions in the tumor suppressor PTEN [3] [5] [9]. These genetic alterations culminate in constitutive signaling flux through the pathway:

  • PI3K Activation: Class IA PI3K, a heterodimer of p85 (regulatory) and p110 (catalytic) subunits, converts phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) upon growth factor stimulation [5] [9]. Oncogenic PIK3CA mutations (e.g., helical domain E542K/E545K; kinase domain H1047R) diminish p85-mediated inhibition of p110α or enhance membrane localization, leading to PIP₃ overproduction [3] [5].
  • Akt and mTOR Dysregulation: PIP₃ recruits Akt (via its PH domain) and PDK1 to the plasma membrane. PDK1 phosphorylates Akt at T308, while mTORC2 phosphorylates S473, fully activating Akt. Subsequently, Akt phosphorylates numerous substrates, including TSC2, relieving inhibition of mTORC1—a key complex regulating protein synthesis via S6K and 4EBP1 [5] [9]. mTOR exists in two complexes: mTORC1 (rapamycin-sensitive; regulates cell growth) and mTORC2 (rapamycin-insensitive; regulates cytoskeleton and Akt activation) [9].

Table 1: Key Genetic Alterations in the PAM Pathway Across Human Cancers

ComponentType of AlterationCancer Types with High FrequencyFunctional Consequence
PIK3CAMissense mutations (E542K, E545K, H1047R); AmplificationBreast (35.7%), endometrial, cervical, colorectal, NSCLC, gastricEnhanced PIP3 production, Akt activation
PTENLoss-of-function mutations; Deletion; Epigenetic silencingGlioblastoma, prostate, breast, melanoma, endometrialLoss of PIP3 dephosphorylation, pathway hyperactivation
AKT1/2/3Amplification; Activating mutations (e.g., AKT1 E17K)Breast, ovarian, colorectal, pancreaticEnhanced survival, proliferation signals
mTORActivating mutations; AmplificationRenal cell carcinoma, bladder, endometrial, melanomaIncreased protein synthesis, cell growth

Therapeutic targeting of this axis is validated clinically by FDA-approved agents like PI3Kα inhibitors (e.g., alpelisib) and mTOR allosteric inhibitors (e.g., everolimus, temsirolimus) [5] [9]. However, limitations of current inhibitors—including pathway reactivation, compensatory signaling, and narrow therapeutic windows—drive the search for novel chemotypes with improved efficacy profiles [5] [9]. Thiopyrano[4,3-d]pyrimidine derivatives address this need by enabling simultaneous targeting of multiple nodes within this pathway.

Rationale for Thiopyrano[4,3-D]Pyrimidine Scaffolds as Kinase Inhibitors

The inherent physicochemical and structural properties of the 5H-thiopyrano[4,3-d]pyrimidine core confer distinct advantages for kinase inhibition:

  • Molecular Recognition Features: The planar, electron-rich fused heterocyclic system facilitates critical binding interactions with kinase ATP-binding pockets. The pyrimidine nitrogen atoms act as hydrogen bond acceptors, mimicking purine interactions in kinases, while the thiopyran sulfur provides a site for modulation of electronic properties and solubility [6] [8] [10].
  • Synthetic Versatility: Strategic positions on the scaffold allow for structure-activity relationship (SAR) optimization. Key modifications include:
  • C2/C4 Substitutions: Introduction of aromatic groups (e.g., anilines at C2) enables hydrophobic pocket engagement and potency tuning. Chromone moiety incorporation at C4 significantly enhances cytotoxicity against cancer cell lines [2] [8].
  • Sulfur Oxidation State: Progression from sulfide (7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine) to sulfone (e.g., 5H-thiopyrano[4,3-d]pyrimidine 6-oxide) profoundly influences target selectivity and cellular potency. Sulfone derivatives often exhibit superior kinase inhibitory activity and antiproliferative effects [1] [2].
  • Ring Fusion/Extension: Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine derivatives demonstrate enhanced multikinase inhibition profiles, targeting VEGFR-2, mTOR, and other kinases simultaneously [8].

Table 2: Representative Thiopyrano[4,3-d]pyrimidine Derivatives and Their Anticancer Activities

Compound StructureKey SubstituentsTarget Inhibition (IC₅₀)Antiproliferative Activity (IC₅₀, μM)
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-chromone hybrids (e.g., 10a-j, 13a-j)C4: Morpholino; C2: Chromone-3-ylmTOR: 0.17 - 5.3 μM; PI3Kα: 0.21 - 8.7 μMA549, PC-3, MCF-7, Hela, HepG2: 0.17 - 34.9 μM
Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidines (e.g., 3b, 3i, 3j)C2: Substituted anilino; Pyrido fusionVEGFR-2: <0.1 μM; Multi-kinase inhibitionBroad-spectrum vs. tumor cell lines: <1 μM
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidineC2, C4: Chloro; Sulfide bridgeIntermediate for further derivatizationRequires functionalization for potent activity

Mechanistically, these compounds disrupt PAM signaling through multiple modes: competitive ATP binding at the catalytic site of PI3K or mTOR kinases, allosteric modulation, and interference with protein-protein interactions essential for pathway activation [2] [8]. For instance, morpholino-substituted derivatives at C4 (e.g., compound II analogs) exploit the morpholine oxygen’s H-bonding capacity to engage conserved residues in PI3Kα’s affinity pocket, while chromone moieties extend into hydrophobic regions, enhancing affinity and conferring anti-angiogenic effects [2]. Pyrido-fused analogs exhibit "multikinase" inhibition, simultaneously targeting VEGFR-2 (angiogenesis), mTOR (growth), and other oncogenic kinases, thereby overcoming compensatory mechanisms seen with single-target agents [8].

Historical Development of Morpholino-Fused Heterocycles in Anticancer Drug Design

The integration of morpholine pharmacophores into heterocyclic anticancer agents represents an established strategy to enhance kinase selectivity and cellular activity. The evolution specifically incorporating thiopyrano[4,3-d]pyrimidines follows this trajectory:

  • Early Generation mTOR/PI3K Inhibitors (1990s-2000s): Rapamycin (sirolimus) and its semi-synthetic analogs (rapalogs: temsirolimus, everolimus) established the clinical viability of mTORC1 inhibition. These macrocyclic compounds contain morpholine-related motifs but lack the thiopyranopyrimidine core [9]. Their limitations—primarily incomplete mTORC1 inhibition and feedback activation of upstream kinases like Akt—highlighted the need for ATP-competitive inhibitors targeting both mTOR complexes and PI3K isoforms [5] [9].
  • Rise of Synthetic Heterocyclic Kinase Inhibitors (2000s-2010s): Purine and pyrimidine-based scaffolds (e.g., imidazopyridines, pyridopyrimidines) emerged as ATP-competitive inhibitors. The morpholino group became a recurring feature in potent inhibitors (e.g., GDC-0941/Pictilisib, a PI3K inhibitor), demonstrating its utility in optimizing kinase selectivity and solubility [2] [5]. Concurrently, thiopyrano[4,3-d]pyrimidines were explored as synthetic intermediates and bioactive cores, initially with simple substitutions (e.g., dichloro derivatives like CID 15895119) [4].
  • Thiopyrano[4,3-d]pyrimidine Optimization Era (2010s-Present): Research focused on strategic functionalization:
  • Morpholino Incorporation: Replacement of C4 chloride or alkoxy groups with morpholine significantly boosted PI3Kα/mTOR inhibition potency. Morpholine engages hinge residues (e.g., Val851 in PI3Kγ) via H-bonding, mimicking interactions seen with other morpholino-containing kinase inhibitors [2] [9].
  • Hybridization with Bioactive Moieties: Conjugation with chromone (a known anticancer pharmacophore) at C2 yielded compounds (e.g., 10a-j, 13a-j) exhibiting dual PI3Kα/mTOR inhibition and potent cytotoxicity (IC₅₀ down to 0.17 μM in cancer cell lines), often surpassing predecessors like compound II [2].
  • Scaffold Fusion and Oxidation: Development of pyrido-fused thiopyranopyrimidines expanded the molecular footprint for multi-kinase inhibition (e.g., VEGFR-2, PDGFR, Src inhibition) [8]. Simultaneously, systematic sulfide-to-sulfone oxidation (e.g., 6-oxides) demonstrated marked improvements in potency, attributed to enhanced hydrogen bonding, altered conformation, or improved membrane permeability [1] [2].

Table 3: Milestones in Morpholino-Heterocyclic Anticancer Agent Development Involving Thiopyrano[4,3-d]pyrimidine

Time PeriodDevelopment MilestoneKey Structural FeatureTherapeutic Advancement
Pre-2000Rapamycin discovery & immunosuppressant useMacrolide (No thiopyranopyrimidine)Foundation of mTOR targeting
Early 2000sRapalogs (Temsirolimus, Everolimus) FDA approvalRapamycin core + C40 modificationsClinical validation of mTORC1 inhibition in cancer
2010sPI3K inhibitors (Idelalisib, Copanlisib) with morpholinePurine/Pyrimidine + MorpholineValidation of morpholine as key pharmacophore
Mid-2010s4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-chromone hybridsC4-Morpholine; C2-Chromone; Variable S-oxidationDual PI3Kα/mTOR inhibitors with low μM IC50s
Late 2010sPyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine anilinesPyrido-fusion; C2-Anilino; Sulfone/SulfideMulti-kinase inhibitors with nM VEGFR-2 potency

The current generation of thiopyrano[4,3-d]pyrimidine-based inhibitors exemplifies rational drug design converging on the morpholino heterocycle for optimized target engagement within the PAM pathway. Ongoing efforts focus on improving isoform selectivity (e.g., PI3Kα vs PI3Kβ/δ/γ), overcoming resistance mutations, and balancing multikinase activity with toxicity profiles [2] [5] [8].

Properties

CAS Number

253-89-4

Product Name

5H-Thiopyrano[4,3-D]pyrimidine

IUPAC Name

5H-thiopyrano[4,3-d]pyrimidine

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

InChI

InChI=1S/C7H6N2S/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2

InChI Key

TWTVQBJBEVAQIX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2C=CS1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.